1,2-Dimethoxydecan-3-OL

Description

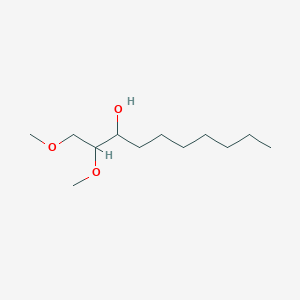

1,2-Dimethoxydecan-3-OL is a branched aliphatic alcohol characterized by a 10-carbon chain (decanol backbone) with methoxy (-OCH₃) groups at positions 1 and 2 and a hydroxyl (-OH) group at position 2. Its amphiphilic nature (due to the polar hydroxyl and methoxy groups juxtaposed with a hydrophobic alkyl chain) suggests utility in emulsification or as a chiral building block in asymmetric synthesis .

Properties

CAS No. |

88842-04-0 |

|---|---|

Molecular Formula |

C12H26O3 |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

1,2-dimethoxydecan-3-ol |

InChI |

InChI=1S/C12H26O3/c1-4-5-6-7-8-9-11(13)12(15-3)10-14-2/h11-13H,4-10H2,1-3H3 |

InChI Key |

NQRFUJVFSHLVFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(COC)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds:

Table 1: Key Properties of 1,2-Dimethoxydecan-3-OL and Analogues

Structural and Functional Insights

Polarity and Solubility: this compound’s methoxy and hydroxyl groups increase polarity compared to fully aliphatic decanol but less than citronellol (unsaturated, shorter chain). Its solubility likely resembles methylated sugars (e.g., methyl glucoside) but with higher lipophilicity due to the C10 chain. Contrast with 4-trifluoromethylimidazol-1-ols, where the CF₃ group drastically lowers pKa (~5–6 vs. ~10–12 for aliphatic alcohols), enhancing reactivity in acidic conditions .

Synthetic Utility :

- Unlike the azide-functionalized ester in -Dimethoxydecan-3-OL lacks reactive handles (e.g., ketones, azides), limiting its direct use in click chemistry. However, its hydroxyl group could serve as a site for further functionalization (e.g., esterification).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.